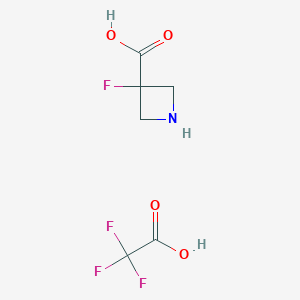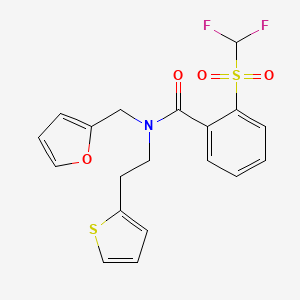
3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its potential biochemical and physiological effects. In
Applications De Recherche Scientifique
Pharmaceutical Compound Synthesis
3-Fluoroazetidine-3-carboxylic acid: is a valuable building block in the synthesis of pharmaceutical compounds. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, the fluorine atom’s small size and high electronegativity can improve the metabolic stability and increase the binding affinity of the drug to its target .
Agrochemical Development
The compound’s unique structural features make it suitable for developing agrochemicals. Its potential to form stable bonds with agricultural pests’ enzymes could lead to the creation of more effective pesticides and herbicides, contributing to increased crop protection .
Material Science
In material science, EN300-7543515 can be used to modify polymers and create materials with enhanced properties such as increased resistance to degradation, improved mechanical strength, and altered electrical conductivity .
Bioactive Compound Research
The presence of fluorine in bioactive compounds can modulate their activity. Research into 3-Fluoroazetidine-3-carboxylic acid derivatives could lead to the discovery of new bioactive molecules with potential therapeutic applications in treating various diseases .
Enzyme Inhibition Studies
Fluorinated compounds like EN300-7543515 are often used in enzyme inhibition studies due to their ability to mimic the transition state of enzymatic reactions. This makes them invaluable tools for understanding enzyme mechanisms and designing inhibitors that can regulate enzyme activity .
Diagnostic Imaging Agents
The introduction of fluorine atoms into organic compounds can render them suitable for use as diagnostic imaging agents in positron emission tomography (PET). This application is particularly relevant in the field of oncology, where accurate imaging is crucial for tumor detection and monitoring .
Chemical Synthesis Research
3-Fluoroazetidine-3-carboxylic acid: can serve as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for the introduction of various functional groups, which can lead to the development of novel synthetic routes and methodologies .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as internal standards due to their stability and distinct spectral propertiesEN300-7543515 could be employed in the development of new analytical methods for the detection and quantification of various substances .
Propriétés
IUPAC Name |
3-fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2.C2HF3O2/c5-4(3(7)8)1-6-2-4;3-2(4,5)1(6)7/h6H,1-2H2,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQHYACWUTYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)


![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)
